



### Toxicological Profile of 11-nor-9(R)-carboxy-HHC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

11-nor-9(R)-carboxyHexahydrocannabinol

Cat. No.:

B10830728

Get Quote

Disclaimer: Direct toxicological data for **11-nor-9(R)-carboxy-hexahydrocannabinol** (11-nor-9(R)-carboxy-HHC) is not currently available in peer-reviewed literature. This document provides a comprehensive overview based on the metabolic pathway of its parent compound, Hexahydrocannabinol (HHC), and toxicological principles derived from its structural analog, 11-nor-9-carboxy- $\Delta^9$ -tetrahydrocannabinol (THC-COOH). The information herein is intended to guide research and development; it is not a substitute for empirical toxicological evaluation.

### Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in consumer markets.[1] Structurally similar to  $\Delta^9$ -tetrahydrocannabinol (THC), HHC undergoes extensive metabolism in the human body, leading to various transformation products.[2] One of the terminal metabolites is 11-nor-9-carboxy-HHC, which exists as two stereoisomers, 9(R)-HHC-COOH and 9(S)-HHC-COOH, due to the stereocenter at the C9 position.[3][4]

This technical guide focuses on the 9(R) epimer, 11-nor-9(R)-carboxy-HHC, which is often the more abundant stereoisomer found in biological samples after HHC consumption.[5] Given the absence of direct safety and toxicity data, this document extrapolates a potential toxicological profile by examining its metabolic formation, the pharmacology of its parent compounds, and the well-established profile of the analogous THC metabolite, THC-COOH. Furthermore, it outlines the necessary experimental protocols required to definitively characterize its safety profile.



# Metabolism, Pharmacokinetics, and Pharmacodynamics Metabolic Pathway

The biotransformation of HHC parallels that of THC.[2] The process is primarily hepatic and occurs in two main phases.

- Phase I Metabolism: The parent compound, 9(R)-HHC, is first hydroxylated at the 11-position by cytochrome P450 (CYP450) enzymes (primarily CYP2C9 and CYP3A4 are implicated for THC) to form an active metabolite, 11-hydroxy-9(R)-HHC.[6][7] This intermediate is then further oxidized by dehydrogenases to yield the terminal carboxylic acid metabolite, 11-nor-9(R)-carboxy-HHC.[2]
- Phase II Metabolism: The carboxy metabolite can then be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which facilitates its elimination from the body, primarily via urine.[8]





Metabolic Pathway of 9(R)-HHC.

### **Pharmacokinetics**



While specific pharmacokinetic data for 11-nor-9(R)-carboxy-HHC is limited, inferences can be drawn from its detection in biological fluids and the behavior of THC-COOH. As the terminal, water-soluble metabolite, it is expected to have a long elimination half-life, potentially remaining detectable in urine for several days to weeks after consumption, depending on the dose and frequency of use.[8] This persistence makes it a key biomarker for confirming HHC intake in forensic and toxicological analyses.[9]

### **Pharmacodynamics and Receptor Activity**

The psychoactive effects of cannabinoids are primarily mediated by their binding to cannabinoid receptors CB1 and CB2. The parent compound, 9(R)-HHC, is an agonist at both receptors with a binding affinity similar to that of  $\Delta^9$ -THC.[1][10] The intermediate metabolite, 11-hydroxy-HHC, is also considered pharmacologically active.[6]

However, the addition of a carboxyl group at the C-9 position, as seen in the analogous metabolite THC-COOH, drastically reduces or eliminates binding affinity for cannabinoid receptors.[11] THC-COOH is considered pharmacologically inactive with no psychoactive effects.[8] By extension, 11-nor-9(R)-carboxy-HHC is strongly presumed to be an inactive metabolite with no significant affinity for CB1 or CB2 receptors.

| Compound                         | CB1 Receptor<br>Affinity (Ki)              | CB2 Receptor<br>Affinity (Ki)              | Activity          |
|----------------------------------|--------------------------------------------|--------------------------------------------|-------------------|
| 9(R)-HHC (Parent)                | ~15 nM[1]                                  | ~13 nM[1]                                  | Agonist           |
| 11-hydroxy-HHC<br>(Precursor)    | Data not available<br>(Presumed Active)[6] | Data not available<br>(Presumed Active)[6] | Presumed Agonist  |
| 11-nor-9(R)-carboxy-<br>HHC      | Data not available<br>(Presumed Inactive)  | Data not available<br>(Presumed Inactive)  | Presumed Inactive |
| Δ <sup>9</sup> -THC (Reference)  | ~15 - 35 nM[1][12]                         | ~9.1 nM[1]                                 | Partial Agonist   |
| 11-nor-9-carboxy-THC<br>(Analog) | Negligible[11]                             | Negligible[11]                             | Inactive          |

### **Inferred Toxicological Profile**



The following profile is inferred from available data on HHC and THC-COOH. Empirical studies are required for confirmation.

| Toxicological Endpoint     | Inferred Profile for 11-nor-<br>9(R)-carboxy-HHC             | Basis for Inference                                                                                                                                                                  |
|----------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Oral Toxicity        | Very Low Toxicity (Likely GHS<br>Category 5 or Unclassified) | Parent compound HHC is OECD Category 4 (LD50 est. 1000 mg/kg in rats). Terminal carboxy metabolites of cannabinoids are generally considered less toxic than their parent compounds. |
| Genotoxicity/Mutagenicity  | Data not available; presumed to be non-genotoxic.            | THC and its metabolites have not demonstrated consistent genotoxic potential. However, this must be confirmed experimentally.                                                        |
| Cytotoxicity               | Data not available; likely low.                              | As a terminal metabolite, it is expected to have low biological reactivity.                                                                                                          |
| Cardiotoxicity (hERG)      | Data not available.                                          | No information exists on the potential for HHC or its metabolites to inhibit the hERG channel. This is a critical data gap.                                                          |
| Reproductive/Developmental | Data not available.                                          | No data exists for HHC or its metabolites.                                                                                                                                           |

### Recommended Experimental Protocols for Toxicological Assessment

To establish a definitive toxicological profile, a standard battery of tests is required. The following sections detail the methodologies for key in vitro and in vivo assays.



## **Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)**

This test provides an estimated Lethal Dose (LD50) and information on the hazardous properties of a substance.

Methodology: The study is performed in a stepwise manner using a small number of animals (typically rats), usually starting at a dose of 300 mg/kg. Three animals of a single-sex are used per step. Depending on the outcome (mortality or morbidity), the dose is either increased (e.g., to 2000 mg/kg) or decreased (e.g., to 5 mg/kg) for the next step. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days. The substance is classified into one of five toxicity categories based on the number of mortalities observed at specific dose levels.

Workflow for OECD 423 Acute Toxic Class Method.

### **Genotoxicity: Bacterial Reverse Mutation (Ames) Test** (OECD 471)

This in vitro assay assesses the potential of a substance to induce gene mutations (point mutations) in bacteria.

Methodology: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are exposed to the test substance at various concentrations.[13] The exposure occurs both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism.[14] The bacteria are then plated on a minimal agar medium lacking the required amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the essential amino acid and form visible colonies. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive result.[14]





Workflow for OECD 471 Ames Test.

# Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.



### Foundational & Exploratory

Check Availability & Pricing

Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to the test substance at three or more analyzable concentrations, with and without S9 metabolic activation.[15] After exposure, the cells are treated with cytochalasin B, an agent that blocks cytokinesis but not nuclear division, resulting in binucleated cells.[5] The cells are then harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei—small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[15]





Workflow for OECD 487 Micronucleus Test.

### **Cardiotoxicity: hERG Inhibition Assay**







This assay assesses the potential of a compound to inhibit the hERG potassium channel, an effect linked to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology: The "gold standard" method is manual or automated patch-clamp electrophysiology.[16] A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used. The whole-cell voltage-clamp technique is applied to a single cell to measure the ionic current flowing through the hERG channels. After establishing a stable baseline current, the test compound is applied at increasing concentrations. The degree of inhibition of the hERG current is measured at each concentration, allowing for the calculation of an IC50 value (the concentration at which 50% of the current is inhibited). This value is a critical indicator of potential cardiotoxicity.[17]





Workflow for hERG Patch-Clamp Assay.

### **Conclusion and Future Directions**

The toxicological profile of 11-nor-9(R)-carboxy-HHC remains uncharacterized. Based on its metabolic pathway and analogy to THC-COOH, it is strongly presumed to be a



pharmacologically inactive terminal metabolite with a low potential for acute toxicity. However, this assumption requires empirical validation.

Significant data gaps exist, particularly concerning genotoxicity and cardiotoxicity. To ensure consumer safety and meet regulatory standards, it is imperative that a comprehensive toxicological assessment be conducted. The experimental protocols outlined in this guide, including acute oral toxicity (OECD 423), bacterial mutagenicity (OECD 471), in vitro chromosomal damage (OECD 487), and hERG inhibition assays, represent the minimum necessary studies to begin constructing a reliable safety profile for this novel cannabinoid metabolite.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hexahydrocannabinol Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. 11-Hydroxyhexahydrocannabinol Wikipedia [en.wikipedia.org]
- 7. Tetrahydrocannabinol Wikipedia [en.wikipedia.org]
- 8. 11-Nor-9-carboxy-THC Wikipedia [en.wikipedia.org]
- 9. kratomit.eu [kratomit.eu]
- 10. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. 11-Hydroxy-THC Wikipedia [en.wikipedia.org]



- 13. nucro-technics.com [nucro-technics.com]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions Evotec [evotec.com]
- 17. Unraveling the Role of hERG Channels in Drug Safety Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Toxicological Profile of 11-nor-9(R)-carboxy-HHC: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830728#toxicological-profile-of-11-nor-9-r-carboxy-hhc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com